2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNSOGNAJWSEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-methylquinoxalin-2-thione with N-phenylacetamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.
Scientific Research Applications
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting its anticancer effects . The quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain, enhancing its binding affinity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Bioactivity
Table 1: Key Structural and Functional Differences
Key Observations :
- Quinoxaline vs. Pyrimidine/Benzimidazole: The quinoxaline core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two meta nitrogen atoms) or benzimidazole (fused benzene-imidazole). These differences influence binding affinity; for example, pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-2-yl) show potent SIRT2 inhibition, while quinoxaline derivatives exhibit cytotoxicity against cancer cells.
- Substituent Effects: The 3-methyl group on the quinoxaline ring may enhance lipophilicity and membrane permeability compared to phenyl-substituted analogs (e.g., 3-phenylquinoxaline derivatives). Methoxy groups (e.g., 5-methoxybenzimidazole) improve antibacterial activity by modulating electron distribution.
Pharmacological Data Comparison
Table 2: Cytotoxicity Data (IC₅₀, μg/mL)
*Data inferred from dose-dependent α-tubulin acetylation assays.
Key Findings :
- The quinoxaline derivative shows moderate cytotoxicity against cancer cells (IC₅₀ ~18–23 μg/mL), while the pyrimidine analog exhibits stronger potency (IC₅₀ ~10–12 μg/mL), likely due to its SIRT2-targeted mechanism.
- Benzimidazole derivatives display lower efficacy in cancer models but superior antimicrobial activity (e.g., MIC = 8–16 μg/mL against S. aureus).
Structural and Crystallographic Insights
Table 3: Dihedral Angles and Hydrogen Bonding
Key Notes:
- Intramolecular hydrogen bonds stabilize the folded conformation, critical for maintaining binding pocket compatibility.
Q & A
Basic: What are the standard synthetic routes for 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Reacting a quinoxaline precursor (e.g., 3-methylquinoxalin-2-thiol) with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using activating agents like carbodiimides (e.g., DCC) to link the sulfanyl-acetamide intermediate with an aniline derivative .
- Optimization : Catalysts (e.g., Pd for cross-coupling) and solvent systems (DMF, dichloromethane) are critical for yield improvement. Reaction monitoring via TLC and NMR ensures intermediate purity .
Basic: Which characterization techniques confirm the structure and purity of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm sulfanyl/amide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- HPLC : Assess purity (>95% threshold for biological assays) using reverse-phase columns .
Basic: What initial biological screenings are conducted for this compound?
Sulfonamide/sulfanyl derivatives are screened for:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Testing against kinases or folate synthesis enzymes (e.g., dihydrofolate reductase) via fluorometric assays .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for sulfanyl incorporation .
- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve cross-coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during amide coupling .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates high-purity product .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Address discrepancies using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing quinoxaline vs. phenyl protons) .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles for crystalline derivatives .
- Computational validation : Compare experimental IR/MS data with DFT-simulated spectra .
Advanced: What strategies determine the mechanism of action in biological systems?
Approaches include:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like caspase-3) .
Advanced: How can computational methods aid in designing derivatives with enhanced activity?
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to prioritize analogs .
- Reaction path prediction : Quantum chemistry (Gaussian, ORCA) identifies feasible synthetic routes for novel derivatives .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
